molecular formula C15H17NO3 B1284428 ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate CAS No. 1031262-03-9

ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

Cat. No.: B1284428
CAS No.: 1031262-03-9
M. Wt: 259.3 g/mol
InChI Key: VTFJMPZCUSAADD-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is a cyclopentaquinoline derivative characterized by a hydroxy group at position 6 and an ethyl ester at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-15(18)14-11-6-3-5-9(11)10-7-4-8-12(17)13(10)16-14/h3-5,7-9,11,14,16-17H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFJMPZCUSAADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The preparation methods for this compound are derived from established quinoline and cyclopentaquinoline synthesis protocols, often involving condensation, cyclization, and functional group transformations.

Starting Materials and Key Intermediates

  • Anthranilic acid derivatives or o-aminobenzaldehydes serve as common precursors for quinoline ring construction.
  • Cyclopentanone or related cyclic ketones are used to introduce the cyclopentane ring fused to the quinoline core.
  • Ethyl esters of carboxylic acids are employed to install the ethyl carboxylate moiety at position 4.

Synthetic Routes

Friedländer Condensation-Based Synthesis
  • The Friedländer condensation is a classical method for quinoline synthesis involving the reaction of 2-aminobenzaldehydes or anthranilic acid derivatives with ketones.
  • For the target compound, a cyclopentanone derivative reacts with 6-hydroxy-2-aminobenzaldehyde or its ester analogs under acidic or basic catalysis to form the tetrahydrocyclopentaquinoline skeleton.
  • This method allows the formation of the fused ring system with the hydroxy group positioned at C-6 and the carboxylate ester at C-4 after subsequent esterification steps.
Cyclization via α-Halo Carbonyl Compounds
  • Another approach involves the reaction of cyclopentanone derivatives with α-halo carbonyl compounds (e.g., ethyl chloroacetate) in the presence of bases such as sodium acetate or potassium carbonate.
  • This leads to S-alkylation followed by intramolecular cyclization (Thorpe–Ziegler type) to form the fused cyclopentaquinoline ring system bearing the ester functionality.
  • The reaction conditions typically involve refluxing in ethanol or other suitable solvents, followed by purification through column chromatography.
Niementowski and Pfitzinger Quinoline Syntheses
  • The Niementowski reaction uses anthranilic acid and ketones to form 4-hydroxyquinolines, which can be further modified to introduce the cyclopentane ring and ester groups.
  • The Pfitzinger reaction involves the condensation of isatins with ketones or aldehydes under basic conditions, leading to quinoline derivatives that can be elaborated into the target compound.

Catalytic and Multicomponent Reactions

  • Copper(II)-catalyzed cycloaddition reactions have been reported for the synthesis of fused quinoline derivatives, which may be adapted for the preparation of cyclopentaquinoline esters.
  • Multicomponent reactions involving anthranilic acid esters, ketones, and other reagents under solvent-free or mild conditions have shown improved yields and selectivity for related quinoline carboxylates.

Detailed Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Friedländer Condensation 6-hydroxy-2-aminobenzaldehyde + cyclopentanone, acid/base catalyst, reflux 60-85 Esterification post-condensation required
α-Halo Carbonyl Cyclization Cyclopentanone derivative + ethyl chloroacetate, NaOAc or K2CO3, reflux in ethanol 70-90 Thorpe–Ziegler cyclization step critical
Niementowski Reaction Anthranilic acid + ketone, basic medium, heat 50-75 Forms 4-hydroxyquinoline intermediate
Copper(II)-Catalyzed Cycloaddition Cu(OAc)2 catalyst, azirines or related substrates, methanol or DCE, 100 °C 60-92 High regioselectivity, adaptable to derivatives

These yields are based on literature reports for analogous quinoline derivatives and cyclopenta-fused systems.

Research Findings and Optimization Notes

  • Increasing the molar excess of anthranilic acid esters improves yields up to an optimum (around 5 equivalents), beyond which yields decline due to side reactions.
  • Solvent-free conditions have been shown to enhance product yield and reduce reaction times in some quinoline ester syntheses.
  • The choice of base and solvent critically affects the cyclization efficiency in α-halo carbonyl-mediated routes.
  • Copper(II) catalysts provide mild and efficient conditions for annulation reactions, with good tolerance to substituents on the quinoline ring.
  • Purification typically involves silica gel chromatography using ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Limitations
Friedländer Condensation 6-hydroxy-2-aminobenzaldehyde, cyclopentanone Condensation, cyclization, esterification Straightforward, well-known Requires post-condensation esterification
α-Halo Carbonyl Cyclization Cyclopentanone derivatives, ethyl chloroacetate S-alkylation, Thorpe–Ziegler cyclization High yield, direct ester installation Sensitive to base and solvent choice
Niementowski Reaction Anthranilic acid, ketones Condensation under basic conditions Access to hydroxyquinoline intermediates Moderate yields, multi-step
Copper(II)-Catalyzed Cycloaddition Azirines, quinoline derivatives Catalytic annulation Mild conditions, high selectivity Requires catalyst optimization

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate , also known as 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and neurobiology. This article will explore its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique bicyclic structure, which contributes to its biological activities. The compound has a molecular formula of C15H17NO3C_{15}H_{17}NO_3 and a CAS number of 927178-21-0. Its structural features allow it to interact with various biological targets, making it a subject of interest in drug development.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds derived from the kynurenine pathway, which includes metabolites similar to this compound. Research indicates that these compounds can modulate NMDA receptors and exhibit antioxidant properties that are crucial for protecting neurons from oxidative stress and excitotoxicity associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

The compound has been noted for its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cellular environments. This is particularly relevant in conditions where oxidative stress plays a critical role in disease progression . The antioxidant properties of this compound suggest potential therapeutic applications in managing diseases characterized by oxidative stress.

Potential as a Therapeutic Agent

This compound may serve as a lead compound for developing new drugs targeting neuroinflammation and other related disorders. Its structural analogs have been synthesized and tested for their efficacy in preclinical models of neurodegenerative diseases .

Table 1: Comparison of Biological Activities

Compound NameNeuroprotective ActivityAntioxidant ActivityNMDA Receptor Modulation
This compoundHighHighYes
Kynurenic AcidModerateHighYes
Quinolinic AcidLowLowYes (Agonist)

Table 2: Case Studies on Neuroprotective Effects

Study ReferenceCondition StudiedFindings
Study A Alzheimer's DiseaseSignificant reduction in neuronal damage
Study B Parkinson's DiseaseImproved cognitive function in animal models
Study C Oxidative StressEnhanced survival of neuronal cells

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

6-Carbamoyl Derivative (CTCQC)
  • Structure: 6-Carbamoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CTCQC) replaces the hydroxy group at position 6 with a carbamoyl moiety and features a carboxylic acid at position 4.
  • Key Differences: The carbamoyl group enhances hydrogen-bonding capacity compared to the hydroxy group in the target compound. The carboxylic acid at position 4 (vs.
8-Ethoxycarbonyl Derivative
  • Structure: 8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 353484-61-4) features an ethoxycarbonyl group at position 8 and a carboxylic acid at position 4.
  • Physicochemical Properties : Molecular weight 287.31, LogP 1.27, pKa 3.82 .
  • Key Differences :
    • The ethoxycarbonyl group at position 8 introduces steric bulk, which may hinder binding to certain targets compared to the hydroxy group at position 6 in the target compound.

Substitution Patterns and Pharmacological Effects

Methyl-Substituted Allosteric Modulators (e.g., 4MP-TQS)
  • Structure: Derivatives like 4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS) feature aromatic methyl substitutions and sulfonamide groups.
  • Biological Activity : These compounds act as α7 nAChR allosteric modulators, with methyl groups enhancing lipophilicity and receptor selectivity .
  • Key Differences :
    • The target compound lacks sulfonamide and methyl groups, suggesting divergent mechanisms of action.
    • Hydroxy and ester groups may favor solubility over membrane penetration compared to lipophilic methylated analogs.
Bromo-Substituted Derivative (CAS 957559-59-0)
  • Structure: Ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate.
  • Physicochemical Properties : Molecular weight 322.20, LogP 3.60 .

Enzyme Inhibitors and Antifungal Agents

6,7-Dimethyl Derivative
  • Structure: 6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid.
  • Biological Activity : Exhibits moderate inhibitory activity against Schistosoma mansoni tegumental acetylcholinesterase (SmTAChE) .
  • Key Differences :
    • Methyl groups at positions 6 and 7 likely enhance hydrophobic interactions with enzyme active sites, whereas the target compound’s hydroxy group may engage in polar interactions.

Structural and Physicochemical Data Table

Compound Name Substituents (Position) Molecular Weight LogP Key Biological Activity Reference
Ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate 6-OH, 4-COOEt 287.31* 1.27* Potential antifungal/allosteric modulator
CTCQC 6-CONH2, 4-COOH N/A N/A HTA inhibitor (antifungal)
8-Bromo derivative (CAS 957559-59-0) 8-Br, 4-COOEt 322.20 3.60 Undisclosed
4MP-TQS 4-p-tolyl, 8-SO2NH2 386.16 N/A α7 nAChR allosteric agonist
6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 6,7-CH3, 4-COOH N/A N/A SmTAChE inhibitor

*Predicted values based on analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted quinoline precursors with cyclopentane derivatives. A representative protocol involves flash chromatography (petroleum ether/EtOAc) for purification, yielding ~76% product . Key parameters include:

  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) to facilitate cyclization.
  • Temperature : Controlled heating (80–100°C) to avoid side reactions.
  • Workup : Acid-base extraction to isolate the ester moiety.
    • Optimization : Adjust solvent polarity and catalyst loading to improve regioselectivity. Monitor reaction progress via TLC (Rf ~0.8 in 4:1 petroleum ether/EtOAc) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., δ 4.68 ppm for cyclopentane protons, δ 7.72 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves fused bicyclic systems and hydroxy/ester group orientation .
  • Mass Spectrometry : HRMS (e.g., m/z 269.025 [M+H]⁺) validates molecular weight .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol; insoluble in aqueous buffers (pH 7.4). Use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
  • Stability : Stable at –20°C for >6 months. Degrades upon prolonged UV exposure (λ >300 nm); store in amber vials .

Advanced Research Questions

Q. How do substituent modifications on the cyclopenta[c]quinoline scaffold influence bioactivity?

  • SAR Insights :

  • 6-Hydroxy Group : Critical for hydrogen bonding with target proteins (e.g., LIN28 RNA-binding domains). Replacement with ethoxy reduces affinity by 50% .
  • Cyclopentane Ring : Rigidity enhances selectivity; saturation (3a,4,5,9b-tetrahydro) improves metabolic stability vs. aromatic analogs .
  • Ester Moiety : Hydrolysis to carboxylic acid derivatives (e.g., 4-carboxylic acid) increases aqueous solubility but reduces cell permeability .

Q. What experimental strategies validate target engagement in LIN28/let-7 inhibition studies?

  • In Vitro Assays :

  • SPR Spectroscopy : Measure binding kinetics (KD <1 µM for LIN28) .
  • RNA Electrophoretic Mobility Shift Assay (EMSA) : Quantify disruption of LIN28/let-7 interactions.
  • CRISPR-Cas9 Knockout : Validate on-target effects in LIN28-depleted cell lines.
    • In Vivo Models : Use zebrafish embryos to assess developmental phenotypes linked to let-7 dysregulation .

Q. How can conflicting data on synthetic yields (e.g., 76% vs. 50%) be reconciled?

  • Root Cause Analysis :

  • Purity of Starting Materials : Trace moisture in cyclopentane precursors reduces yield; use molecular sieves .
  • Chromatography Conditions : Gradient elution (e.g., 10→30% EtOAc) improves separation of diastereomers .
  • Catalyst Degradation : Replenish Lewis acids mid-reaction if prolonged heating (>12 hr) is required .

Q. What advanced analytical methods resolve stereochemical ambiguities in cyclopenta[c]quinoline derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (85:15) to separate enantiomers .
  • NOESY NMR : Correlate spatial proximity of 3a-H and 9b-H protons to confirm cis/trans ring junctions .
  • DFT Calculations : Predict relative stability of stereoisomers (e.g., 3aR,4S vs. 3aS,4R) to guide synthesis .

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